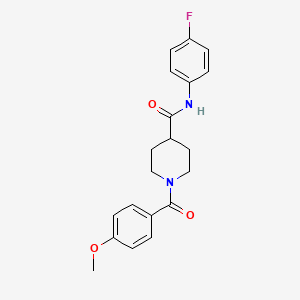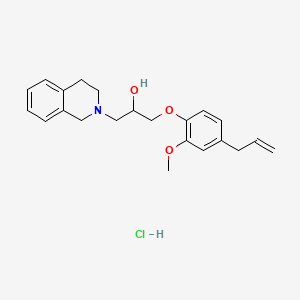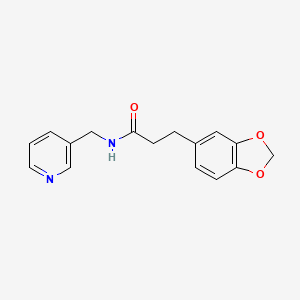![molecular formula C19H19ClN2O B5178191 N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5178191.png)
N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine, also known as CEMQA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CEMQA is a quinoline derivative that has been synthesized through a multi-step process, which involves the reaction of 4-chlorobenzaldehyde with 2-(methylamino)ethylamine, followed by cyclization and methylation steps.
Mecanismo De Acción
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine is not fully understood, but studies have provided some insights into its mode of action. In cancer cells, N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been found to induce apoptosis by activating the caspase cascade. N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been shown to upregulate the expression of pro-apoptotic proteins, such as Bax and Bak, and downregulate the expression of anti-apoptotic proteins, such as Bcl-2. In addition, N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. In inflammatory cells, N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been found to inhibit the production of inflammatory cytokines by suppressing the NF-κB pathway. N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been shown to inhibit the phosphorylation and degradation of IκBα, which is a key regulator of the NF-κB pathway. In HIV-1 infected cells, N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been found to inhibit the activity of the reverse transcriptase enzyme, which is involved in viral replication.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammatory cells, N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been shown to inhibit the production of inflammatory cytokines, reduce the infiltration of immune cells, and alleviate inflammation. In HIV-1 infected cells, N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been shown to inhibit viral replication, reduce viral load, and improve immune function. However, the biochemical and physiological effects of N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine may vary depending on the cell type, dose, and duration of exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has several advantages and limitations for lab experiments. One advantage is that N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine is a relatively stable compound that can be synthesized in large quantities with high purity. Another advantage is that N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been extensively studied in various cell lines and animal models, which provides a wealth of information on its mechanisms of action and potential applications. However, one limitation is that N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has not been tested in clinical trials, which limits its potential for clinical translation. Another limitation is that N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine may have off-target effects that could interfere with the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential as an anti-inflammatory agent in various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanism of action of N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine and its potential off-target effects. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine in humans.
Métodos De Síntesis
The synthesis method of N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine involves a multi-step process that has been described in detail in scientific literature. The first step involves the reaction of 4-chlorobenzaldehyde with 2-(methylamino)ethylamine in the presence of a catalyst to form an intermediate product. This intermediate product is then subjected to cyclization in the presence of a base and a solvent to form the quinoline ring. Finally, methylation of the quinoline ring is carried out using a methylating agent to yield N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine. The synthesis method of N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been studied for its potential as an anticancer agent. Studies have shown that N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine can induce apoptosis in cancer cells by activating the caspase cascade. N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has also been studied for its potential as an anti-inflammatory agent. Studies have shown that N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB pathway. In addition, N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been studied for its potential as an antiviral agent. Studies have shown that N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine can inhibit the replication of HIV-1 by targeting the reverse transcriptase enzyme.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c1-13-12-18(21-11-10-14-6-8-15(20)9-7-14)22-19-16(13)4-3-5-17(19)23-2/h3-9,12H,10-11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRBAROSPFIDLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-{1-[(2E)-2-hexen-1-yl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B5178129.png)


![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-fluorobenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5178146.png)

![2-chloro-N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5178152.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5178171.png)
![1-(4-bromobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5178174.png)
![3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5178175.png)
![N-3-isoxazolyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5178190.png)
